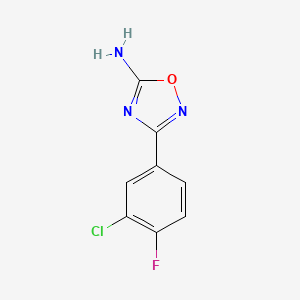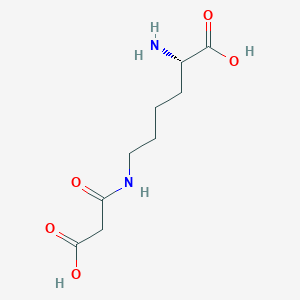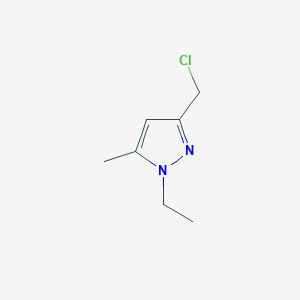
6-Bromo-2,3-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,3-dimethylphenol is an organic compound with the molecular formula C₈H₉BrO It is a brominated derivative of phenol, characterized by the presence of a bromine atom and two methyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Bromo-2,3-dimethylphenol can be synthesized through the bromination of 2,3-dimethylphenol. The reaction typically involves the use of bromine (Br₂) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored using techniques such as gas chromatography to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,3-dimethylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, where the bromine atom or the hydroxyl group can be substituted by other electrophiles.
Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Common Reagents and Conditions
Bromination: Bromine (Br₂) in acetic acid or carbon tetrachloride.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Major Products Formed
Electrophilic Substitution: Formation of various substituted phenols depending on the electrophile used.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2,3-dimethylphenol.
Aplicaciones Científicas De Investigación
6-Bromo-2,3-dimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,3-dimethylphenol involves its interaction with specific molecular targets. In electrophilic substitution reactions, the bromine atom and hydroxyl group on the benzene ring influence the reactivity and selectivity of the compound. The presence of the bromine atom can activate or deactivate certain positions on the benzene ring, affecting the overall reaction pathway .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylphenol: Lacks the bromine atom, making it less reactive in electrophilic substitution reactions.
4-Bromo-2,3-dimethylphenol: Similar structure but with the bromine atom at a different position, leading to different reactivity and properties.
2,4-Dimethylphenol: Another dimethylphenol derivative with different substitution patterns, affecting its chemical behavior.
Uniqueness
6-Bromo-2,3-dimethylphenol is unique due to the specific positioning of the bromine atom and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
951161-67-4 |
|---|---|
Fórmula molecular |
C8H9BrO |
Peso molecular |
201.06 g/mol |
Nombre IUPAC |
6-bromo-2,3-dimethylphenol |
InChI |
InChI=1S/C8H9BrO/c1-5-3-4-7(9)8(10)6(5)2/h3-4,10H,1-2H3 |
Clave InChI |
OMWIEKUXKZIWCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Br)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


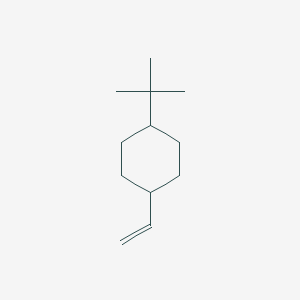
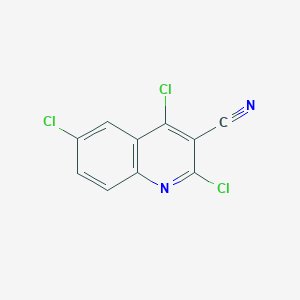
![benzyl N-[(2S)-1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11720318.png)
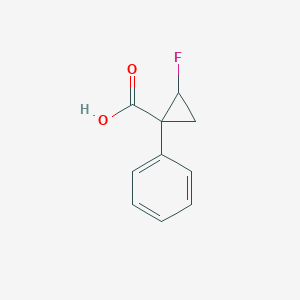
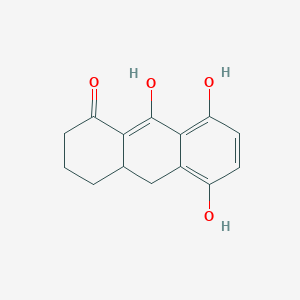
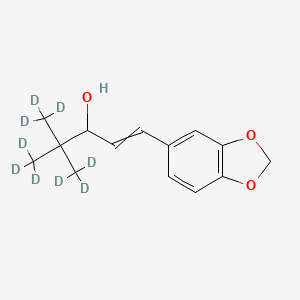
![tert-Butyl ((3R,3aR,6aS)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B11720335.png)

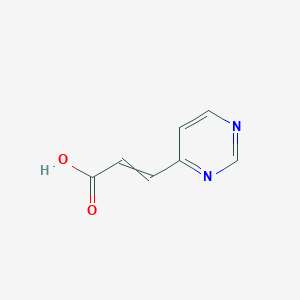

![Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate](/img/structure/B11720366.png)
